REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].CO.C(Cl)[Cl:17]>>[Cl:17][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)=[O:10]
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Name
|
|
Quantity
|
18.4249 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
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Name
|
|
Quantity
|
400 mL
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Type
|
reactant
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
3.04 mL
|
Type
|
reactant
|
Smiles
|
CO
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Name
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SO2Cl2 CH2Cl2
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Quantity
|
109.32 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
SO2Cl2 CH2Cl2
|
Quantity
|
64.66 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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while warming to room temperature
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Type
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TEMPERATURE
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Details
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The reaction solution was cooled to 0° C.
|
Type
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TEMPERATURE
|
Details
|
While warming to room temperature
|
Type
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STIRRING
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Details
|
the mixture was stirred for 3 hours
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Duration
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3 h
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Type
|
WASH
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Details
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The reaction solution was washed once with a saturated aqueous solution of sodium carbonate and once with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
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Details
|
The solidified crystal, which had been obtained during purification of the resulting residue by column chromatography (“COLUMN-A”; n-hexane:ethyl acetate=88:12→67:33)
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Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |